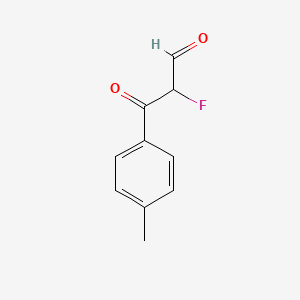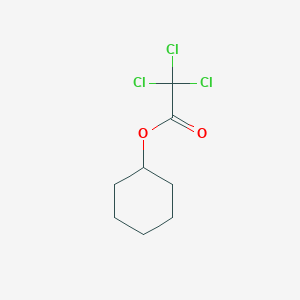![molecular formula C21H19NO3 B14661328 1-Methoxy-4-[8-(4-nitrophenyl)octa-1,3,5,7-tetraen-1-yl]benzene CAS No. 51079-94-8](/img/structure/B14661328.png)
1-Methoxy-4-[8-(4-nitrophenyl)octa-1,3,5,7-tetraen-1-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-4-[8-(4-nitrophenyl)octa-1,3,5,7-tetraen-1-yl]benzene is an organic compound characterized by its complex structure, which includes a methoxy group, a nitrophenyl group, and a conjugated tetraene system
Méthodes De Préparation
The synthesis of 1-Methoxy-4-[8-(4-nitrophenyl)octa-1,3,5,7-tetraen-1-yl]benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxybenzene Core: Starting with benzene, a methoxy group is introduced via electrophilic aromatic substitution using methanol and a strong acid catalyst.
Introduction of the Nitro Group: The nitro group is added through nitration, using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Tetraene System: The conjugated tetraene system is constructed through a series of Wittig or Horner-Wadsworth-Emmons reactions, which involve the use of phosphonium ylides or phosphonate esters, respectively.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Analyse Des Réactions Chimiques
1-Methoxy-4-[8-(4-nitrophenyl)octa-1,3,5,7-tetraen-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the nitro group can be achieved using hydrogenation catalysts such as palladium on carbon or chemical reducing agents like tin(II) chloride, resulting in the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, depending on the substituents and reaction conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, tin(II) chloride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles like hydroxide or alkoxide ions.
Major products formed from these reactions include carboxylic acids, ketones, amines, and various substituted derivatives.
Applications De Recherche Scientifique
1-Methoxy-4-[8-(4-nitrophenyl)octa-1,3,5,7-tetraen-1-yl]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 1-Methoxy-4-[8-(4-nitrophenyl)octa-1,3,5,7-tetraen-1-yl]benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo redox reactions, generating reactive intermediates that can modify biological macromolecules.
Comparaison Avec Des Composés Similaires
1-Methoxy-4-[8-(4-nitrophenyl)octa-1,3,5,7-tetraen-1-yl]benzene can be compared with similar compounds such as:
1-Methoxy-4-(4-nitrophenyl)benzene: Lacks the conjugated tetraene system, resulting in different chemical and physical properties.
1-Methoxy-4-(4-nitrophenyl)ethynylbenzene: Contains an ethynyl group instead of the tetraene system, leading to variations in reactivity and applications.
1-Methoxy-4-nitrobenzene: A simpler structure with only a methoxy and nitro group, used as a precursor in various chemical reactions.
The uniqueness of this compound lies in its conjugated tetraene system, which imparts distinct electronic properties and reactivity, making it valuable for specific applications in materials science and medicinal chemistry.
Propriétés
Numéro CAS |
51079-94-8 |
|---|---|
Formule moléculaire |
C21H19NO3 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
1-[8-(4-methoxyphenyl)octa-1,3,5,7-tetraenyl]-4-nitrobenzene |
InChI |
InChI=1S/C21H19NO3/c1-25-21-16-12-19(13-17-21)9-7-5-3-2-4-6-8-18-10-14-20(15-11-18)22(23)24/h2-17H,1H3 |
Clé InChI |
WQSCHSAXZBYYRA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=CC=CC=CC=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,4'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14661256.png)

![Urea, [(4-hydroxyphenyl)methyl]-](/img/structure/B14661273.png)
![(8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone](/img/structure/B14661274.png)
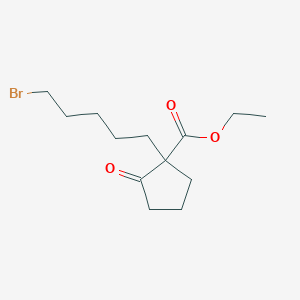
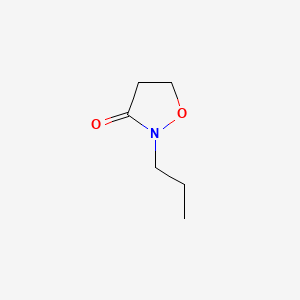

![6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14661302.png)
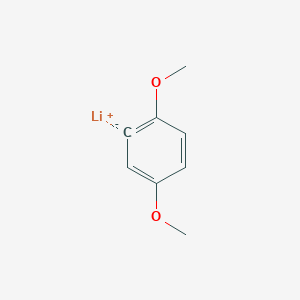
![4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate](/img/structure/B14661312.png)
